1-Piperazineethanol,4-(chloroacetyl)-(9ci)

Sigma‑1 receptor neuropharmacology ligand binding affinity

1-Piperazineethanol,4-(chloroacetyl)-(9ci) (CAS 77580-36-0) is a heterobifunctional scaffold featuring a chloroacetyl electrophile and a free hydroxyethyl nucleophile on a single piperazine core. This orthogonal reactivity enables chemoselective late-stage diversification with amines, thiols, or phenols, while the -OH handle supports subsequent Mitsunobu, esterification, or PEGylation without protecting-group manipulation. The scaffold's balanced logP (~ -0.64) enhances CNS permeability compared to unsubstituted analogues, and its ≥98% commercial purity reduces in-house purification, accelerating screening campaigns. Procure the exact CAS to preserve structure-activity relationships critical for CNS receptor programs.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
CAS No. 77580-36-0
Cat. No. B13793316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanol,4-(chloroacetyl)-(9ci)
CAS77580-36-0
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)CCl
InChIInChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2
InChIKeyGTPBAYNQHIBLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazineethanol,4-(chloroacetyl)-(9ci) (CAS 77580-36-0): Supplier & Screening Guide for the Dual-Functional Piperazine Intermediate


1-Piperazineethanol,4-(chloroacetyl)-(9ci) (systematic name 2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone) is a heterobifunctional piperazine building block bearing a nucleophilic hydroxyethyl arm and an electrophilic chloroacetyl moiety on the same scaffold . With a molecular weight of 206.67 g·mol⁻¹ and a predicted logP of approximately -0.64, it occupies a unique physicochemical space that balances aqueous solubility with sufficient lipophilicity for membrane penetration . The compound is primarily employed as a versatile intermediate in medicinal chemistry campaigns targeting central nervous system (CNS) receptors and in the construction of focused combinatorial libraries.

Why 1-Piperazineethanol,4-(chloroacetyl)-(9ci) Cannot Be Replaced by Simple Piperazine Analogs in CNS-Oriented Synthesis


Piperazine derivatives exhibit extreme sensitivity of biological activity to subtle N-substitution patterns; replacing a hydroxyethyl group with an acetyl, methyl, or unsubstituted hydrogen can shift sigma‑1 receptor affinity by more than an order of magnitude . The chloroacetyl warhead in 1-Piperazineethanol,4-(chloroacetyl)-(9ci) is not merely a placeholder—it enables selective, late-stage diversification through nucleophilic displacement that is kinetically distinct from other acylating agents . Additionally, the single hydrogen-bond donor on the hydroxyethyl tail directly impacts permeability, efflux ratios, and ultimately CNS exposure, meaning even isosteric replacements with an N-acetyl or N-methyl group alter pharmacokinetic behavior . Procurement of the exact CAS 77580-36-0 scaffold is therefore mandatory when a synthetic sequence depends on the orthogonal reactivity of the chloroacetyl electrophile while preserving a free hydroxyl handle for subsequent bioconjugation or prodrug strategies.

Head-to-Head Quantitative Differentiation of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) Against Closest Structural Analogs


Sigma‑1 Receptor Affinity Advantage of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) Over a Published Hydroxyethylpiperazine Lead

In competitive displacement assays using [³H]-(+)-pentazocine on guinea‑pig brain homogenates, 1-Piperazineethanol,4-(chloroacetyl)-(9ci) demonstrated a Ki of 1.20 nM . The most potent hydroxyethylpiperazine reported in a dedicated medicinal chemistry study, compound (S)-7c (Ki = 6.8 nM on human σ₁ receptors), exhibits ~5.7‑fold weaker affinity . Although the assays differ slightly in species origin (guinea pig vs. human), the magnitude of difference suggests that the chloroacetyl substituent confers a genuine affinity gain that cannot be achieved by cyclohexylmethyl‑naphthyl decoration alone.

Sigma‑1 receptor neuropharmacology ligand binding affinity

Optimized Lipophilicity Relative to the Parent 1-(2-Hydroxyethyl)piperazine Core

The predicted logP of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) is –0.6383 , whereas the simpler 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) records a logP of –0.8494 to –1.47 depending on the prediction method . The net increase of +0.21 to +0.83 log units, driven by the chloroacetyl group, shifts the compound closer to the optimal CNS drug space (logP ≈ 1–3) while still maintaining excellent aqueous solubility. This balanced lipophilicity reduces the risk of poor blood‑brain barrier penetration that plagues more hydrophilic piperazine derivatives.

Lipophilicity CNS drug design LogP

Distinct Hydrogen‑Bond Donor Profile Versus the N‑Acetyl Analog

1-Piperazineethanol,4-(chloroacetyl)-(9ci) possesses one hydrogen‑bond donor (the terminal –OH) , while the closely related 1-acetyl-4-(chloroacetyl)piperazine (CAS 565165-44-8) has zero H‑bond donors . The presence of a single H‑bond donor can improve passive permeability through a reduction in desolvation penalty relative to compounds with two or more donors, while still providing a handle for prodrug conjugation or targeted protein binding. The acetyl analog, lacking any donor, may suffer from excessive lipophilicity and increased susceptibility to P‑glycoprotein efflux, limiting CNS retention.

Hydrogen bonding ADME permeability

Higher Commercial Purity Reduces Pre‑Reaction Purification Costs

Commercial batches of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) are routinely supplied at ≥98% purity as confirmed by HPLC or UPLC . In contrast, the structurally analogous 1-benzhydryl-4-(chloroacetyl)piperazine (CAS 358733-61-6) is often listed at 95% purity . A three‑percentage‑point purity differential can represent a significant amount of unidentified impurities—up to 50 mg per gram of material—that may interfere with sensitive catalytic reactions, generate side products, or compromise biological assay reproducibility, thereby necessitating additional purification steps that increase time and cost.

Quality control procurement reproducibility

Evidence‑Backed Application Scenarios for 1-Piperazineethanol,4-(chloroacetyl)-(9ci) (CAS 77580-36-0)


Late‑Stage Diversification in CNS Receptor‑Targeted Library Synthesis

The chloroacetyl electrophile permits chemoselective nucleophilic substitution with amines, thiols, or phenols under mild conditions, while the hydroxyethyl group can be subsequently elaborated via Mitsunobu, esterification, or oxidation . This orthogonal reactivity allows parallel synthesis of diverse σ₁‑receptor ligands without protecting‑group manipulation, directly building on the 1.20 nM affinity demonstrated by the parent scaffold.

Prodrug Construction Requiring a Free Hydroxyl Conjugation Handle

The single hydrogen‑bond donor (‑OH) serves as a ready attachment point for phosphate, amino acid, or PEG promoiety installation . Unlike the N‑acetyl analog which lacks a donor, this compound enables prodrug strategies aimed at improving solubility or enabling targeted delivery while retaining the chloroacetyl‑derived pharmacophore.

Physicochemical Property Fine‑Tuning in CNS Lead Optimization

When a lead series based on 1-(2-hydroxyethyl)piperazine suffers from poor brain penetration (logP < –0.8), replacement with the 4-(chloroacetyl) derivative increases logP by ~0.2 units . This incremental lipophilicity gain can be the difference between a compound that is excluded from the CNS and one that achieves therapeutic brain concentrations, without the need to introduce a new chemotype.

High‑Throughput Screening (HTS) Plate Preparation Where Purity Dictates Hit Validation

For screening facilities that require >97% purity to minimize false positives from impurities, the ≥98% commercial purity of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) reduces the need for in‑house purification and accelerates the transition from hit identification to dose‑response confirmation, directly increasing screening throughput.

Quote Request

Request a Quote for 1-Piperazineethanol,4-(chloroacetyl)-(9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.